Chloric acid

Vue d'ensemble

Description

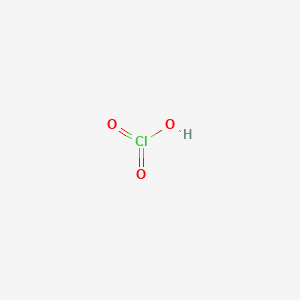

L'acide chlorique, de formule chimique HClO₃, est un oxoacide du chlore et sert de précurseur formel aux sels de chlorate. C'est un acide fort avec un pKa d'environ -2,7 et il est connu pour ses propriétés oxydantes puissantes . L'acide chlorique est thermodynamiquement instable et a tendance à se dismuter en divers produits dans certaines conditions .

Voies de synthèse et conditions de réaction :

Réaction avec le chlorate de baryum : L'acide chlorique peut être synthétisé en faisant réagir de l'acide sulfurique avec du chlorate de baryum. La réaction produit de l'acide chlorique et du sulfate de baryum, qui précipite hors de la solution : [ \text{Ba(ClO}3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

Chauffage de l'acide hypochloreux : Une autre méthode consiste à chauffer l'acide hypochloreux, qui se décompose pour former de l'acide chlorique et du chlorure d'hydrogène : [ 3 \text{HClO} \rightarrow \text{HClO}_3 + 2 \text{HCl} ]

Méthodes de production industrielles :

- Industriellement, l'acide chlorique est souvent préparé en évaporant soigneusement une solution aqueuse froide d'acide chlorique sous pression réduite. Des solutions jusqu'à 40% de concentration peuvent être préparées de cette façon, bien que des concentrations plus élevées aient tendance à se décomposer {_svg_3}.

Types de réactions :

Oxydation : L'acide chlorique est un puissant agent oxydant. Il peut oxyder diverses substances, notamment les composés organiques et les métaux.

Dismutation : L'acide chlorique peut subir une dismutation, au cours de laquelle il se décompose en acide perchlorique, en dioxyde de chlore et en oxygène : [ 3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2 ]

Réactifs et conditions courants :

Acide sulfurique : Utilisé dans la préparation de l'acide chlorique à partir du chlorate de baryum.

Acide hypochloreux : Chauffé pour produire de l'acide chlorique et du chlorure d'hydrogène.

Principaux produits :

Acide perchlorique (HClO₄) : Formé lors de la dismutation de l'acide chlorique.

Dioxyde de chlore (ClO₂) : Un autre produit de la dismutation de l'acide chlorique.

Oxygène (O₂) : Libéré lors de la décomposition de l'acide chlorique.

Applications De Recherche Scientifique

L'acide chlorique a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques en raison de ses fortes propriétés oxydantes.

Biologie : Employé dans des études portant sur le stress oxydatif et ses effets sur les systèmes biologiques.

Médecine : Envisagé pour son utilisation potentielle dans les désinfectants et les antiseptiques en raison de sa capacité à oxyder et à tuer les micro-organismes.

5. Mécanisme d'action

L'acide chlorique exerce ses effets principalement par ses fortes propriétés oxydantes. Il peut oxyder un large éventail de substances organiques et inorganiques, conduisant à la formation de divers produits d'oxydation. Les cibles moléculaires et les voies impliquées dans son action comprennent :

Oxydation des composés organiques : L'acide chlorique peut oxyder les molécules organiques, conduisant à la formation de composés carbonylés, d'acides carboxyliques et d'autres produits d'oxydation.

Oxydation des métaux : Il peut oxyder les métaux, formant des oxydes métalliques et libérant du chlore gazeux dans certains cas.

Mécanisme D'action

Chloric acid exerts its effects primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic substances, leading to the formation of various oxidation products. The molecular targets and pathways involved in its action include:

Oxidation of Organic Compounds: this compound can oxidize organic molecules, leading to the formation of carbonyl compounds, carboxylic acids, and other oxidation products.

Oxidation of Metals: It can oxidize metals, forming metal oxides and releasing chlorine gas in some cases.

Comparaison Avec Des Composés Similaires

L'acide chlorique fait partie d'une famille d'oxoacides du chlore, chacun ayant des propriétés uniques :

Acide hypochloreux (HClO) : Un acide et un agent oxydant plus faibles que l'acide chlorique.

Acide chloreux (HClO₂) : Intermédiaire en force et en pouvoir oxydant entre l'acide hypochloreux et l'acide chlorique.

Acide perchlorique (HClO₄) : Un acide et un agent oxydant plus forts que l'acide chlorique, souvent utilisés en chimie analytique et comme précurseur des sels de perchlorate.

L'acide chlorique se distingue par son équilibre entre une forte acidité et de puissantes propriétés oxydantes, ce qui le rend polyvalent pour diverses applications.

Propriétés

Numéro CAS |

7790-93-4 |

|---|---|

Formule moléculaire |

ClHO3 |

Poids moléculaire |

84.46 g/mol |

Nom IUPAC |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

Clé InChI |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

SMILES canonique |

OCl(=O)=O |

Key on ui other cas no. |

7790-93-4 |

Description physique |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

Pictogrammes |

Oxidizer; Corrosive |

Numéros CAS associés |

3811-04-9 (potassium salt) |

Synonymes |

chloric acid chloric acid, potassium salt potassium chlorate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

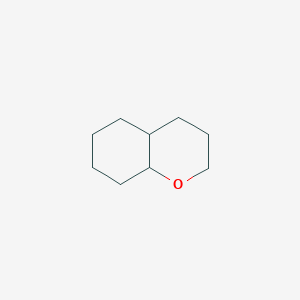

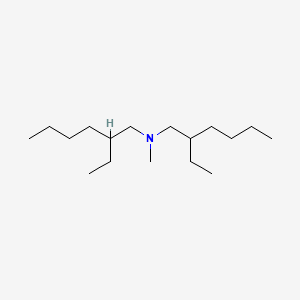

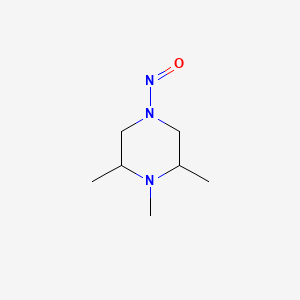

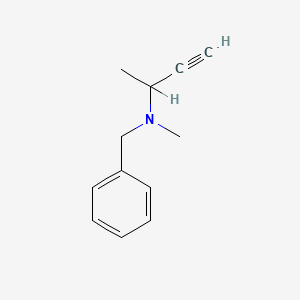

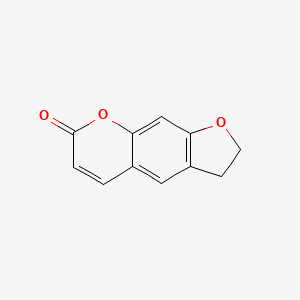

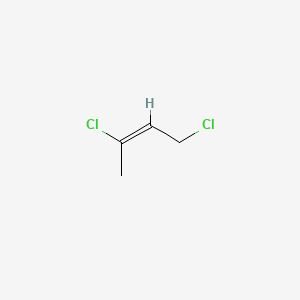

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)